N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide
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Overview
Description
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmacological activities This compound features a benzothiazole ring substituted with a chlorine atom and a methyl group, linked to a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide typically involves the formation of the benzothiazole ring followed by the introduction of the butanamide group. One common method involves the condensation of 2-aminothiophenol with a chloroacetyl chloride derivative to form the benzothiazole ring. This intermediate is then reacted with butanoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazoles.
Scientific Research Applications
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its antidiabetic and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. For instance, in its antidiabetic activity, it may inhibit enzymes like alpha-glucosidase, thereby reducing carbohydrate metabolism. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)butanamide
Uniqueness
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct biological activities compared to other benzothiazole derivatives. Its combination of chlorine and methyl groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-3-4-10(16)14-12-15-11-7(2)8(13)5-6-9(11)17-12/h5-6H,3-4H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNJZPWGDJASAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)C=CC(=C2C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815445 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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